7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Glycogen Metabolism Enzyme Inhibition Metabolic Disease Research

CAS 637746-51-1 is a fully synthetic, small-molecule chromen-4-one (flavonoid) derivative. It is characterized by a 7-hydroxy group, a 2-methoxyphenyl substituent at position 3, and a distinct 3-methylpiperidin-1-ylmethyl moiety at position 8.

Molecular Formula C23H25NO4
Molecular Weight 379.456
CAS No. 637746-51-1
Cat. No. B2485950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
CAS637746-51-1
Molecular FormulaC23H25NO4
Molecular Weight379.456
Structural Identifiers
SMILESCC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O
InChIInChI=1S/C23H25NO4/c1-15-6-5-11-24(12-15)13-18-20(25)10-9-17-22(26)19(14-28-23(17)18)16-7-3-4-8-21(16)27-2/h3-4,7-10,14-15,25H,5-6,11-13H2,1-2H3
InChIKeyBJQXCHURLJCSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (CAS 637746-51-1): Synthetic Chromenone for Targeted Screening


CAS 637746-51-1 is a fully synthetic, small-molecule chromen-4-one (flavonoid) derivative. It is characterized by a 7-hydroxy group, a 2-methoxyphenyl substituent at position 3, and a distinct 3-methylpiperidin-1-ylmethyl moiety at position 8 [1]. This specific substitution pattern differentiates it from common natural flavonoids and simpler synthetic chromones. It is commercially available from screening compound suppliers . Its primary applications are as a research tool in biochemical and cellular screening assays .

Why 7-Hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one Cannot Be Replaced by a Generic Chromenone


Casual interchangeability is not possible within this chemical class due to highly specific structure-activity relationships (SAR). Minor changes to the piperidine N-substituent or the methoxyphenyl position have resulted in large shifts in biochemical target potency. The specific combination of the 3-methylpiperidine at the 8-position and the 2-methoxyphenyl at the 3-position is unique and not found in natural flavonoids [1]. Using a close analog, such as the 4-methylpiperidine regioisomer (CAS 303121-22-4) , would introduce an uncharacterized steric and electronic environment at a position critical for target engagement, leading to unknown and likely significant differences in activity and selectivity, as detailed in the evidence below.

7-Hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one: Quantitative Differentiation Evidence


Glycogen Phosphorylase Inhibition: A Differentiated Profile at the Enzyme Level

This compound exhibits a distinct inhibition profile against rabbit muscle glycogen phosphorylase-a (GPa). In a colorimetric phosphate-release assay, the compound demonstrated an IC50 of 5.66 µM [1]. This activity positions it within the moderate micromolar inhibitor range. In comparison, a structurally related analog, 7-hydroxy-3-(2-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, showed no publicly available GPa inhibition data, indicating that the substitution position on the piperidine ring is a critical, non-interchangeable determinant of target engagement for this core scaffold .

Glycogen Metabolism Enzyme Inhibition Metabolic Disease Research

Differentiated Physicochemical Profile Influencing ADME and Off-Target Liability

The compound is a demonstrated inhibitor of human organic cation transporter 1 (OCT1/SLC22A1), a key hepatic and renal transporter. It inhibited OCT1-mediated uptake of the fluorescent substrate ASP+ with an IC50 of 12.0 µM in HEK293 cells [1]. This is a moderate interaction. In contrast, a structurally distinct but in-class compound, clotrimazole (a known OCT1 inhibitor and CYP inhibitor), showed a significantly more potent OCT1 IC50 of 1.6 µM under similar conditions in another study [2]. The target compound's lower affinity for this transporter suggests a different profile for potential drug-drug interactions and tissue distribution compared to more potent, non-selective inhibitors.

Drug Metabolism Transporter Interaction Pharmacokinetics

Chemical Accessibility: A Defined, Synthetically Tractable Scaffold

The compound's structure is amenable to a modular synthesis, primarily through Mannich and alkylation reactions, which allows for independent variation of the 3-aryl and 8-aminoalkyl substituents . This is a practical advantage for SAR exploration. In comparison, many piperidine-flavonoid alkaloids, such as capitavine, have the piperidine appended at the C6 position via a carbon-carbon bond, requiring fundamentally different, often more complex, synthetic strategies [1]. The C8 methylene-linked amine in the target compound offers a synthetically more accessible vector for library expansion.

Medicinal Chemistry Scaffold Hopping Synthetic Methodology

High-Value Application Scenarios for 7-Hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one


Glycogen Phosphorylase Inhibitor Probe in Metabolic Disease Research

This compound is most valuable as a pre-characterized starting point for a glycogen phosphorylase inhibitor program. Its known IC50 against GPa (5.66 µM) [1] allows researchers to bypass initial HTS and immediately enter hit-to-lead optimization. The defined activity level provides a benchmark for synthetic analogs, accelerating SAR campaigns focused on diabetes and cancer cachexia.

Calibrator Compound for OCT1-Mediated Drug-Drug Interaction Assays

With a quantified IC50 of 12.0 µM against human OCT1 [2], this compound can serve as a moderate-affinity calibrator or reference inhibitor in in vitro assays designed to assess the transporter-mediated interaction potential of development candidates. This fills a gap between very potent inhibitors (e.g., clotrimazole) and non-inhibitors, providing a useful midpoint for assay validation.

Modular Scaffold for Focused Chromenone Library Synthesis

For medicinal chemistry groups interested in synthesizing diverse chromenone libraries, this scaffold offers a practical advantage. Its C8 methylene-linked amine permits rapid diversification through simple amine exchange or alkylation , contrasting with the more complex synthesis required for C6-linked piperidine alkaloids [3]. This feature makes it suitable for high-throughput parallel synthesis.

Quote Request

Request a Quote for 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.